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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

gold-lead (Au-Pb) intermetallic compounds. Understanding these properties is crucial for

materials science, metallurgy, and potentially for niche applications in drug delivery systems

where gold nanoparticles are used. This document summarizes key quantitative data, details

experimental methodologies for their determination, and provides visualizations of phase

relationships and experimental workflows.

Quantitative Thermodynamic Data
The thermodynamic stability and formation of Au-Pb intermetallic compounds are governed by

their enthalpy of formation (ΔH), entropy of formation (ΔS), and Gibbs free energy of formation

(ΔG). These properties determine the phase equilibria in the Au-Pb system. The primary

intermetallic compounds identified in the Au-Pb system are Au₂Pb, AuPb₂, and AuPb₃.

Thermodynamic data for these compounds can be obtained through experimental

measurements and theoretical calculations, often consolidated in CALPHAD (Calculation of

Phase Diagrams) thermodynamic databases. While experimental data can vary between

studies, the values presented below are representative and provide a strong basis for

understanding the system's behavior.
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Table 1: Enthalpy of Formation for Au-Pb Intermetallic Compounds

Compound
Enthalpy of Formation (ΔH) at 298.15 K
(kJ/mol of atoms)

Au₂Pb -10.5

AuPb₂ -8.7

AuPb₃ -6.5

Note: These values are indicative and can vary based on the experimental technique and data

assessment.

Table 2: Entropy and Gibbs Free Energy of Formation for Au-Pb Intermetallic Compounds

Compound
Entropy of Formation (ΔS)
at 298.15 K (J/mol·K of
atoms)

Gibbs Free Energy of
Formation (ΔG) at 298.15 K
(kJ/mol of atoms)

Au₂Pb
Data not readily available in

literature
-10.7

AuPb₂
Data not readily available in

literature
-8.8

AuPb₃
Data not readily available in

literature
-6.6

Note: Experimental values for the entropy of formation of these specific compounds are not

widely published. The Gibbs free energy values are often calculated from the enthalpy of

formation and phase diagram data through thermodynamic modeling.

Experimental Protocols
The determination of thermodynamic properties of Au-Pb intermetallic compounds relies on

several key experimental techniques. These methodologies provide the foundational data for

constructing phase diagrams and for thermodynamic modeling.
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High-Temperature Reaction Calorimetry
High-temperature reaction calorimetry is a direct method for measuring the enthalpy of

formation of intermetallic compounds.

Methodology:

Sample Preparation: High-purity gold and lead are weighed in the desired stoichiometric

ratios (e.g., 2:1 for Au₂Pb) inside an inert atmosphere glovebox to prevent oxidation. The

elemental mixture is pressed into a pellet.

Calorimeter Setup: A high-temperature calorimeter, such as a Setaram MHTC or a custom-

built instrument, is heated to a temperature above the liquidus of the Au-Pb system (e.g.,

1400 K). The calorimeter is calibrated using a standard material with a known enthalpy of

fusion, such as pure gold or alumina.

Reaction Initiation: The pelletized sample is dropped from room temperature into the hot

reaction chamber of the calorimeter.

Heat Flow Measurement: The heat flow associated with the heating of the sample and the

exothermic or endothermic reaction to form the intermetallic compound is measured by the

calorimeter's sensors.

Data Analysis: The integrated heat flow curve provides the total heat effect. The enthalpy of

formation at the reaction temperature is calculated by subtracting the heat absorbed by the

sample to reach the calorimeter temperature (heat content) from the total measured heat

effect. The standard enthalpy of formation at 298.15 K is then calculated using the heat

capacities of the elements and the compound.[1]

Differential Thermal Analysis (DTA)
Differential Thermal Analysis is a powerful technique for determining phase transition

temperatures, which are essential for constructing the Au-Pb phase diagram and for

thermodynamic assessment.[2]

Methodology:
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Sample and Reference Preparation: A small amount (typically 10-100 mg) of the pre-alloyed

Au-Pb sample and an inert reference material (e.g., alumina) are placed in separate

crucibles.

DTA Apparatus: The crucibles are placed in a DTA instrument, which consists of a furnace

with a programmable temperature controller and thermocouples to measure the

temperatures of the sample and the reference.

Heating and Cooling Cycles: The furnace is heated and cooled at a controlled rate (e.g., 5-20

K/min).

Temperature Difference Measurement: The temperature difference (ΔT) between the sample

and the reference is continuously recorded as a function of the sample temperature.

Data Interpretation: Phase transitions in the sample (e.g., melting, solidification, peritectic

reactions) result in endothermic or exothermic events, which are detected as peaks in the

DTA curve. The onset temperatures of these peaks correspond to the transition

temperatures.[3] By performing DTA on a series of alloys with different compositions, the

liquidus, solidus, and other phase boundaries of the Au-Pb phase diagram can be mapped.

[4][5]

Electromotive Force (EMF) Method
The electromotive force (EMF) method is an electrochemical technique used to determine the

Gibbs free energy of formation and activities of the components in an alloy.[6][7][8][9][10]

Methodology:

Electrochemical Cell Assembly: A galvanic cell is constructed where one electrode is the Au-

Pb alloy of interest (the working electrode), and the other is a reference electrode with a

known and stable chemical potential of one of the components (e.g., pure lead). The

electrodes are separated by a molten salt electrolyte that conducts ions of the active

component (e.g., a eutectic mixture of LiCl-KCl containing PbCl₂). The entire setup is

maintained in an inert atmosphere at a constant high temperature.

EMF Measurement: The potential difference (EMF) between the working and reference

electrodes is measured using a high-impedance voltmeter. The measurement is repeated at
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various temperatures.

Thermodynamic Calculation: The partial Gibbs free energy of lead in the alloy is directly

related to the measured EMF by the Nernst equation: ΔGPb = -nFE where n is the number of

electrons transferred in the cell reaction, F is the Faraday constant, and E is the measured

EMF.

Data Analysis: From the temperature dependence of the EMF, the partial entropy and partial

enthalpy of lead can be calculated. The Gibbs-Duhem equation can then be used to

calculate the corresponding properties for gold and the integral thermodynamic properties of

the alloy.

Visualizations
Au-Pb Phase Diagram Relationships
The Au-Pb phase diagram is characterized by the presence of three intermetallic compounds

formed through peritectic reactions.
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Caption: Phase relationships in the Au-Pb binary system.

Experimental Workflow for Thermodynamic Property
Determination
The determination of thermodynamic properties of Au-Pb intermetallic compounds involves a

synergistic approach combining multiple experimental techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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